molecular formula C8H6ClN3O B1339227 2-[5-(Chloromethyl)-1,2,4-oxadiazol-3-yl]pyridine CAS No. 90002-06-5

2-[5-(Chloromethyl)-1,2,4-oxadiazol-3-yl]pyridine

Cat. No. B1339227
CAS RN: 90002-06-5
M. Wt: 195.6 g/mol
InChI Key: JMMBCYRZDCWVIB-UHFFFAOYSA-N
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Description

2-[5-(Chloromethyl)-1,2,4-oxadiazol-3-yl]pyridine, also known as CMOP, is an organochlorine compound used in a variety of scientific research applications. It is a heterocyclic compound with a five-membered ring structure containing a nitrogen atom, two oxygen atoms, and three carbon atoms. It is a white crystalline solid with a melting point of about 108°C. CMOP has been used in a wide range of laboratory experiments, including biochemical and physiological studies, as well as in the synthesis of various compounds. It is also used as a pharmaceutical intermediate in the production of drugs, such as anticonvulsants and antibiotics.

Scientific Research Applications

Synthesis and Chemical Reactions

  • Synthesis of Heterocyclic Derivatives : This compound is used in the synthesis of various heterocyclic compounds. For instance, it reacts with morpholine, pyrrolidine, and piperidine to produce different oxadiazole derivatives with potential applications in chemistry and pharmaceuticals (Rao et al., 2014).

  • Formation of Amine Derivatives : It serves as a key intermediate in the synthesis of novel amine derivatives. These derivatives have shown significant in vitro anticancer activity, indicating their potential in developing new anticancer agents (Vinayak et al., 2017).

  • Creation of Polyheterocycles : The compound is instrumental in creating polyheterocycles, which demonstrate promising antibacterial activity. This suggests its utility in the development of new antibacterial drugs (Hu et al., 2005).

Biological and Pharmaceutical Research

  • Anticancer Research : Compounds synthesized using 2-[5-(Chloromethyl)-1,2,4-oxadiazol-3-yl]pyridine have been tested for anticancer properties. Certain derivatives have shown high cytotoxicity against specific cancer cell lines, marking them as potential candidates for cancer treatment research (Vinayak et al., 2017).

  • Antibacterial Applications : Derivatives of this compound have demonstrated significant antibacterial properties, making them valuable for research in new antibacterial therapies (Hu et al., 2005).

Material Science

  • Development of Functional Materials : The structural and optical properties of compounds derived from this chemical are of interest in material science, particularly for their potential applications in designing functional materials and sensors (Ge et al., 2014).

properties

IUPAC Name

5-(chloromethyl)-3-pyridin-2-yl-1,2,4-oxadiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6ClN3O/c9-5-7-11-8(12-13-7)6-3-1-2-4-10-6/h1-4H,5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JMMBCYRZDCWVIB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)C2=NOC(=N2)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6ClN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40568770
Record name 2-[5-(Chloromethyl)-1,2,4-oxadiazol-3-yl]pyridine
Source EPA DSSTox
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Molecular Weight

195.60 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[5-(Chloromethyl)-1,2,4-oxadiazol-3-yl]pyridine

CAS RN

90002-06-5
Record name 2-[5-(Chloromethyl)-1,2,4-oxadiazol-3-yl]pyridine
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-[5-(Chloromethyl)-1,2,4-oxadiazol-3-yl]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40568770
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-[5-(chloromethyl)-1,2,4-oxadiazol-3-yl]pyridine
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Synthesis routes and methods I

Procedure details

The title compound was prepared by a modification of a reported method: a) Mylari, B. L.; Beyer, T. A.; Scott, P. J.; Aldinger, C. E.; Dee, M. F.; Siegel, T. W.; Zembrowski, W. J. J. Med. Chem. 1992, 35, 457, and b) Palazzo, G.; Tavella, M.; Strani, G.; Silvestrini, B.; J. Med. Pharm. Chem. 1961, 4, 351. To a suspension of N′-hydroxypyridine-2-carboximidamide (25.0 g, 0.182 mol) in chloroform (350 mL) was added chloroacetyl chloride (20.5 g, 0.182 mol, 1 equiv) and triethylamine (20.23 g, 0.2 mol, 1.1 equiv). When most of the triethylamine had been added, the suspension turned to a clear light-yellow solution. The solution was allowed to stand at room temperature for 1 d. The mixture was extracted with water (3×75 mL), resulting in the precipitation of a crystalline solid. The resulting slurry was filtered, and filter cake triturated with ethanol, re-filtered, and dried, affording 29.62 g (73%) of the O-chloracetyl amidoxime intermediate. This intermediate was refluxed in xylenes (300 mL) for 3 h, and the volatiles removed completely in vacuo, affording 25.55 g (72% overall) of the pure 1,2,4-oxadiazole. 1H NMR (DMSO-d6) □ 5.20 (s, 2H), 7.62 (m, 1H), 8.06 (m, 2H), 8.76 (m, 1H). LC-MS (APCI) calcd for C8H6ClN3O: 195.02. found (M+H+): 196.0 m/z.
Quantity
25 g
Type
reactant
Reaction Step One
Quantity
350 mL
Type
solvent
Reaction Step One
Quantity
20.5 g
Type
reactant
Reaction Step Two
Quantity
20.23 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Synthesis routes and methods II

Procedure details

A solution of 2-chloroacetyl chloride (0.209 mL) in dichloromethane (3 mL) was added dropwise to a solution of (Z)—N′-hydroxypicolinamidine (0.300 g) in dichloromethane (7 mL). Triethylamine (0.366 mL) was added dropwise to the reaction solution and stirring at room temperature continued for 18 hours. The mixture was purified by column chromatography on silica gel (10-50% ethyl acetate in hexane). Desired fractions were evaporated in vacuo to a pale pink residue (0.21 g). This material was taken in toluene and refluxed for 18 hours. The solvent was evaporated in vacuo and the residue purified by column chromatography on silica gel (1-3% methanol in dichloromethane) to provide the title compound (0.085 g) having the following physical data.
Quantity
0.209 mL
Type
reactant
Reaction Step One
Quantity
0.3 g
Type
reactant
Reaction Step One
Quantity
3 mL
Type
solvent
Reaction Step One
Quantity
7 mL
Type
solvent
Reaction Step One
Quantity
0.366 mL
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-[5-(Chloromethyl)-1,2,4-oxadiazol-3-yl]pyridine
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2-[5-(Chloromethyl)-1,2,4-oxadiazol-3-yl]pyridine
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2-[5-(Chloromethyl)-1,2,4-oxadiazol-3-yl]pyridine
Reactant of Route 6
2-[5-(Chloromethyl)-1,2,4-oxadiazol-3-yl]pyridine

Citations

For This Compound
3
Citations
LF Yang, ZR Luo, XH Yin - Zeitschrift für Kristallographie-New Crystal …, 2010 - degruyter.com
Crystal structure of 2-(5-chloromethyl-1,2,4-oxadiazol-3-yl)pyridine, C8H6ClN3O Page 1 Crystal structure of 2-(5-chloromethyl-1,2,4-oxadiazol-3-yl)pyridine, C8H6ClN3O Li-Fang Yang …
YJ Hou, WY Chu, J Sui, ZZ Sun - Zeitschrift für Kristallographie-New …, 2010 - degruyter.com
Crystal structure of N,N-dimethyl-2-sulfamoylnicotinamide, C8H11N3O3S Skip to content Should you have institutional access? Here's how to get it ... De Gruyter € EUR - Euro £ GBP - …
DC Xia, YY Liu - Zeitschrift für Kristallographie-New Crystal …, 2010 - degruyter.com
Crystal structure of bis([3,2-c]isoquinolin-5-amine)benzofuro[6,5- b]furancadmium(II) dichloride, Cd(C24H12N4O2)Cl2 Skip to content Should you have institutional access? Here's how …

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